3-imino-3-(4-morpholinyl)-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanenitrile
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Overview
Description
3-imino-3-(4-morpholinyl)-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 3-imino-3-(4-morpholinyl)-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanenitrile is not well understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound may also inhibit the activity of enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to inhibit the activity of enzymes involved in cancer cell growth. However, the physiological effects of this compound in vivo are not well understood.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-imino-3-(4-morpholinyl)-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanenitrile in lab experiments is its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound can be synthesized using different methods, making it easily accessible for lab experiments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Future Directions
There are several future directions for the study of 3-imino-3-(4-morpholinyl)-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanenitrile. One direction is to further investigate the mechanism of action of this compound in inhibiting the growth of cancer cells. Another direction is to study the potential of this compound as a building block for the synthesis of new materials with unique properties. In addition, further studies are needed to determine the safe dosage and potential side effects of this compound in vivo.
Synthesis Methods
3-imino-3-(4-morpholinyl)-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanenitrile can be synthesized using different methods. One of the commonly used methods involves the reaction of 3-(trifluoromethyl)benzohydrazide with 4-morpholinecarboxaldehyde in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography.
Scientific Research Applications
3-imino-3-(4-morpholinyl)-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanenitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In materials science, this compound has been studied for its potential as a building block for the synthesis of new materials with unique properties. In catalysis, this compound has been studied for its potential as a catalyst for various reactions.
properties
IUPAC Name |
(1Z)-2-imino-2-morpholin-4-yl-N-[3-(trifluoromethyl)anilino]ethanimidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O/c15-14(16,17)10-2-1-3-11(8-10)20-21-12(9-18)13(19)22-4-6-23-7-5-22/h1-3,8,19-20H,4-7H2/b19-13?,21-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXWHWRRQYRGBN-PHCZRBLDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=N)C(=NNC2=CC=CC(=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=N)/C(=N\NC2=CC=CC(=C2)C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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